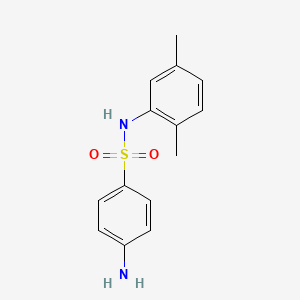

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides .

Wissenschaftliche Forschungsanwendungen

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

- 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

- 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Uniqueness

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .

Biologische Aktivität

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzenesulfonamides, which are known for their roles in various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, examining its mechanisms of action, cellular effects, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. It has been shown to influence:

- Enzyme Inhibition : The compound can inhibit serine/threonine protein kinases, which are essential for cell cycle regulation and signal transduction pathways.

- Gene Expression Modulation : It alters the expression of genes involved in metabolic pathways, impacting cellular metabolism and function.

- Calcium Channel Interaction : Theoretical studies suggest that similar sulfonamides can act as calcium channel inhibitors, affecting cardiovascular responses such as perfusion pressure and coronary resistance .

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

- Cell Proliferation : Research indicates that compounds within the same class exhibit varying degrees of inhibitory effects on cancer cell proliferation. For instance, related sulfonamides have shown potent activity against breast cancer cells while sparing normal cells .

- Cardiovascular Impact : In isolated rat heart models, some sulfonamide derivatives have been reported to decrease perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : Theoretical models suggest variability in permeability across different cell lines.

- Distribution : The compound's ability to reach target tissues effectively influences its biological activity.

- Metabolism and Excretion : Knowledge of metabolic pathways can help predict drug interactions and side effects.

In Vitro Studies

Several studies have explored the biological activity of sulfonamide derivatives:

- Anticancer Activity : A study highlighted that certain benzenesulfonamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .

- Cardiovascular Effects : Another investigation using isolated rat hearts demonstrated that specific sulfonamides could significantly reduce coronary resistance compared to controls .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZOIOKBHAJLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.